Cas no 104778-16-7 (2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)-)

2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)- structure
104778-16-7 structure
Nome del prodotto:2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)-
Numero CAS:104778-16-7
MF:C17H18O6
MW:318.321225643158
CID:836820
PubChem ID:5319633

2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)-
    • (3R,4S)-3-(3,4-Dihydroxybenzyl)-4-methoxy-3,7-chromanediol
    • 4-O-Methylsappanol
    • (3R,4S)-3-(benzyloxycarbonylamino)-4-methylhexanoic acid
    • (3R,4S)-3,4-dihydroxypiperidine
    • (3R,4S)-3,4-Piperidinediol
    • (3R,4S)-3,7-dihydroxy-3-(3,4-dihydroxybenzyl)-4-methoxychroman < 4-O-methylsappanol>
    • (3R,4S)-4-methyl-3-({[(phenylmethyl)oxy]ca
    • 1,2,5-trideoxy-1,5-imino-D-erythritol
    • 4-O-Methyl-sappanol
    • cis-Piperidin-3,4-diol
    • CTK2I2679
    • Hexanoic acid, 4-methyl-3-[[(phenylmethoxy)carbonyl]amino]-, (3R,4S)-
    • [ "" ]
    • HY-N2640
    • CHEMBL477780
    • CS-0023058
    • 104778-16-7
    • (3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-chromane-3,7-diol
    • (3R,4S)-3-(3,4-Dihydroxybenzyl)-4-methoxychromane-3,7-diol
    • FS-10102
    • (3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol
    • AKOS032962452
    • DA-60376
    • (3R,4S)-3-((3,4-dihydroxyphenyl)methyl)-4-methoxy-2,4-dihydrochromene-3,7-diol
    • Inchi: InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3/t16-,17+/m0/s1
    • Chiave InChI: HHDPKXQKOWHDNA-DLBZAZTESA-N
    • Sorrisi: CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)O)O

Proprietà calcolate

  • Massa esatta: 318.11033829g/mol
  • Massa monoisotopica: 318.11033829g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 3
  • Complessità: 405
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 99.4Ų

Proprietà sperimentali

  • Colore/forma: Powder

2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN3063-1mg
4-O-Methylsappanol
104778-16-7 93.00%
1mg
¥ 4900 2024-07-20
TargetMol Chemicals
TN3063-5 mg
4-O-Methylsappanol
104778-16-7 93.00%
5mg
¥ 24,000 2023-07-11
TargetMol Chemicals
TN3063-1 mg
4-O-Methylsappanol
104778-16-7 93.00%
1mg
¥ 4,900 2023-07-11
TargetMol Chemicals
TN3063-5mg
4-O-Methylsappanol
104778-16-7 93.00%
5mg
¥ 24000 2024-07-20
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:104778-16-7)4-O-Methylsappanol
TBW00633
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta